molecular formula C26H22ClNO5 B266893 (4E)-1-(3-chloro-4-methylphenyl)-5-(3,4-dimethoxyphenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione CAS No. 5987-20-2

(4E)-1-(3-chloro-4-methylphenyl)-5-(3,4-dimethoxyphenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione

Cat. No. B266893
CAS RN: 5987-20-2
M. Wt: 463.9 g/mol
InChI Key: CAMHAXWTGUFIHJ-ZNTNEXAZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E)-1-(3-chloro-4-methylphenyl)-5-(3,4-dimethoxyphenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione is a chemical compound that is commonly used in scientific research. It is a pyrrolidine-based molecule that has been extensively studied for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of (4E)-1-(3-chloro-4-methylphenyl)-5-(3,4-dimethoxyphenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione involves the inhibition of various cellular pathways that are involved in cancer cell growth and proliferation. This compound has been shown to inhibit the activity of certain enzymes and proteins that are essential for cancer cell survival. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (4E)-1-(3-chloro-4-methylphenyl)-5-(3,4-dimethoxyphenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione are complex and varied. This compound has been shown to affect various cellular pathways and processes, including cell cycle regulation, DNA synthesis and repair, and protein synthesis. Additionally, it has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic benefits.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (4E)-1-(3-chloro-4-methylphenyl)-5-(3,4-dimethoxyphenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione in lab experiments is its high potency and selectivity. This compound has been shown to exhibit significant activity against various cancer cell lines, making it a promising candidate for further study. Additionally, its relatively simple synthesis method and high yield make it a cost-effective option for researchers. However, one limitation of using this compound is its potential toxicity, which may require careful handling and monitoring in lab experiments.

Future Directions

There are several future directions for the study of (4E)-1-(3-chloro-4-methylphenyl)-5-(3,4-dimethoxyphenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione. One potential area of research is the development of more selective and potent analogs of this compound. Additionally, further investigation is needed to fully understand the mechanism of action and potential therapeutic applications of this compound. Finally, clinical studies are needed to determine the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of (4E)-1-(3-chloro-4-methylphenyl)-5-(3,4-dimethoxyphenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione involves several steps. The starting materials include 3,4-dimethoxybenzaldehyde, 3-chloro-4-methylbenzaldehyde, and pyrrolidine-2,3-dione. These materials are combined in the presence of a suitable catalyst and solvent, and the reaction mixture is heated under reflux conditions. The resulting product is then purified using various chromatographic techniques to obtain the desired compound in high yield and purity.

Scientific Research Applications

(4E)-1-(3-chloro-4-methylphenyl)-5-(3,4-dimethoxyphenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant anticancer activity by inhibiting the growth of various cancer cell lines. Additionally, this compound has been investigated for its potential use as an anti-inflammatory, antidiabetic, and antiviral agent.

properties

CAS RN

5987-20-2

Product Name

(4E)-1-(3-chloro-4-methylphenyl)-5-(3,4-dimethoxyphenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione

Molecular Formula

C26H22ClNO5

Molecular Weight

463.9 g/mol

IUPAC Name

(4E)-1-(3-chloro-4-methylphenyl)-5-(3,4-dimethoxyphenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C26H22ClNO5/c1-15-9-11-18(14-19(15)27)28-23(17-10-12-20(32-2)21(13-17)33-3)22(25(30)26(28)31)24(29)16-7-5-4-6-8-16/h4-14,23,29H,1-3H3/b24-22+

InChI Key

CAMHAXWTGUFIHJ-ZNTNEXAZSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC(=C(C=C4)OC)OC)Cl

SMILES

CC1=C(C=C(C=C1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC(=C(C=C4)OC)OC)Cl

Canonical SMILES

CC1=C(C=C(C=C1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC(=C(C=C4)OC)OC)Cl

Origin of Product

United States

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